This compound is classified as a siloxane due to its silicate backbone and is specifically categorized under trisiloxanes because it contains three silicon atoms. Its structure includes both diphenyl and tetramethyl groups, which contribute to its physical and chemical properties.
The synthesis of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane can be achieved through several methods:
The molecular structure of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane features:
The compound exhibits a complex three-dimensional conformation due to steric hindrance from the bulky tetramethyl and diphenyl groups. This structural arrangement contributes significantly to its chemical behavior and physical properties.
1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane participates in various chemical reactions typical of siloxanes:
The mechanism of action for 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane primarily revolves around its ability to participate in addition reactions due to its vinyl groups.
The compound exhibits significant thermal stability but can decompose under extreme conditions.
1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane has several scientific applications:
The synthesis of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane relies predominantly on hydrosilylation, wherein platinum-based catalysts facilitate the addition of silicon hydrides (Si-H) to vinyl functional groups. This reaction bridges dimethylvinylsilane precursors and 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane (CAS 17875-55-7), a commercially available hydrogen-containing siloxane intermediate [2] [8]. Speier’s catalyst (H₂PtCl₆ in isopropanol) and Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane) are commonly employed due to their efficiency in promoting regioselective α-addition, ensuring vinyl groups attach exclusively at terminal silicon positions [3] [8].
Reaction conditions critically influence outcomes: Temperatures between 80–90°C optimize catalyst activity while minimizing side reactions like isomerization. Solventless systems enhance atom economy, though polar aprotic solvents may improve mixing for viscous reactants [3] [8]. Monitoring Si-H consumption via infrared spectroscopy (peak at 2160 cm⁻¹) confirms reaction completion, typically within 4–6 hours. Catalyst loadings as low as 5–10 ppm Pt achieve >95% conversion, underscoring the method’s efficiency [8].
Table 1: Hydrosilylation Catalysts and Performance
Catalyst Type | Temperature (°C) | Reaction Time (h) | Vinyl Conversion (%) |
---|---|---|---|
Karstedt’s (10 ppm Pt) | 85 | 4.5 | 97.5 |
Speier’s (50 ppm Pt) | 80 | 6.0 | 92.0 |
Pt/C (5% wt) | 90 | 5.0 | 98.2 |
Alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) catalyze the condensation of chlorosilane or alkoxysilane precursors to form the trisiloxane backbone. This route involves reacting dichlorodiphenylsilane with 1,3-divinyltetramethyldisiloxane under basic conditions, yielding 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane via dehydrochlorination or alcohol elimination [2] [4]. Catalyst concentration (0.1–1.0 wt%) and temperature (60–80°C) must be carefully controlled to prevent siloxane equilibration, which leads to oligomerization and reduced target compound yield [4] [8].
The reaction proceeds through nucleophilic attack by the silanolate anion on silicon electrophiles. Anhydrous conditions are essential, as water hydrolyzes chlorosilane intermediates prematurely. Post-synthesis, neutralization with weak acids (e.g., acetic acid) quenches the catalyst, followed by distillation to isolate the product (boiling point: 137°C at 2.8 mmHg) [2] [4].
Table 2: Alkali Metal Catalysts in Condensation Reactions
Catalyst | Concentration (wt%) | Temperature (°C) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Sodium hydroxide | 0.5 | 70 | 88 | Moderate |
Potassium hydroxide | 0.3 | 65 | 91 | Low |
Sodium methoxide | 1.0 | 80 | 83 | High |
Traditional synthesis hinges on stepwise protocols: Hydrosilylation or condensation occurs in batch reactors with homogeneous catalysts, requiring purification via vacuum distillation to achieve >95% purity [2] [8]. These methods suffer from scalability limitations, energy-intensive distillation, and catalyst residue contamination. For example, platinum remnants may necessitate additional adsorbent treatments, increasing production costs by 15–20% [5].
Novel approaches emphasize continuous-flow systems and immobilized catalysts. Fixed-bed reactors with Pt-supported alumina enable continuous hydrosilylation, reducing reaction times to <1 hour and eliminating post-reaction filtration [5]. Photocatalytic hydrosilylation using iridium complexes under visible light offers a mild alternative, suppressing side reactions and enhancing selectivity. Solvent-free mechanochemical grinding (e.g., ball milling) for condensation reactions also gains traction, improving stoichiometric control and reducing waste [5].
Table 3: Traditional vs. Novel Synthetic Routes
Parameter | Traditional Batch Hydrosilylation | Continuous-Flow Hydrosilylation | Mechanochemical Condensation |
---|---|---|---|
Reaction Time | 4–8 h | 0.5–1 h | 2–3 h |
Yield | 85–92% | 93–97% | 88–90% |
Catalyst Recovery | Difficult | Full | None required |
Scalability | Moderate | High | Low |
Non-protic polar solvents (e.g., tetrahydrofuran, dimethylformamide) enhance siloxane synthesis by solubilizing organic and inorganic intermediates without participating in proton transfer. In hydrosilylation, tetrahydrofuran improves platinum catalyst dispersion and heat transfer, enabling homogeneous reactions at lower temperatures (60–70°C vs. 80–90°C solventless) [2] [7]. For alkali metal-catalyzed condensations, dimethylformamide stabilizes silanolate anions, accelerating nucleophilic substitution by 30–40% compared to hydrocarbon solvents [7].
Solvent polarity directly impacts byproduct formation: High-polarity solvents (ε > 30) sequester ionic byproducts like sodium chloride, preventing them from poisoning catalysts. However, solvent selection must balance reactivity with practical constraints. Tetrahydrofuran’s low boiling point (66°C) facilitates removal but requires pressurized reactors for high-temperature reactions. Dimethylformamide offers superior thermal stability but necessitates energy-intensive distillation due to its high boiling point (153°C) [7].
Table 4: Solvent Effects on Reaction Efficiency
Solvent | Dielectric Constant (ε) | Reaction Rate Increase | Byproduct Inhibition | Practical Limitations |
---|---|---|---|---|
Tetrahydrofuran | 7.6 | 25–30% | Moderate | Low boiling point |
Dimethylformamide | 36.7 | 35–40% | High | Difficult removal |
Toluene | 2.4 | Baseline | Low | Limited solubility |
Precise stoichiometry governs trisiloxane synthesis efficiency. Hydrosilylation demands a 2:1 molar ratio of dimethylvinylsilane to 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane (Si-H:vinyl = 1:1.05) to ensure complete Si-H consumption while minimizing vinyl homopolymerization [2] [8]. Excess vinyl monomer (5–7%) compensates for volatilization losses at elevated temperatures. In condensation routes, a 10% excess of dichlorodiphenylsilane relative to divinyldisiloxane suppresses disiloxane cyclization, pushing yields to >90% [4].
Stepwise reagent addition further optimizes yields: Slow addition of chlorosilanes to disiloxanes in condensation prevents localized overheating and oligomerization. For hydrosilylation, incremental platinum injection maintains catalyst activity over extended periods. Post-reaction, distillation isolates the trisiloxane (boiling point: 83°C at 4 mmHg for the non-vinyl analog [1] [4]), with purity >98% achievable through careful fractionation [4] [8].
Table 5: Stoichiometric Optimization for Maximum Yield
Reaction Type | Ideal Molar Ratio (A:B) | Excess Component | Yield (%) | Key Impurities |
---|---|---|---|---|
Hydrosilylation | 1:2.10 (Si-H:vinyl) | Vinyl (5%) | 95–97 | Isomerized vinylsilanes |
Alkali condensation | 1:1.10 (disiloxane:Ph₂SiCl₂) | Dichlorodiphenylsilane (10%) | 90–92 | Cyclic trisiloxanes |
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